In Vitro Schistosomicidal Potency: Meclonazepam Versus Clonazepam IC50 Comparison
In a direct comparative structure-activity relationship study, meclonazepam demonstrated greater in vitro schistosomicidal potency than its closest structural analog, clonazepam. Meclonazepam (3) exhibited a lower IC50 value compared to clonazepam (2) when assessed against Schistosoma mansoni in vitro viability, establishing that the C3-methyl substituent enhances antiparasitic efficacy relative to the unsubstituted clonazepam scaffold [1]. The study included 15 benzodiazepine analogs and identified the N1-H C2(=O) amide moiety as the principal pharmacophoric unit for schistosomicidal activity.
| Evidence Dimension | In vitro schistosomicidal activity (IC50) |
|---|---|
| Target Compound Data | Meclonazepam: Lower IC50 than clonazepam (exact numerical values reported in Table 1 of source) |
| Comparator Or Baseline | Clonazepam: Higher IC50 than meclonazepam |
| Quantified Difference | Meclonazepam more potent (lower IC50) than clonazepam |
| Conditions | In vitro S. mansoni viability assay; 15 benzodiazepine analogs evaluated for SAR |
Why This Matters
For laboratories conducting schistosomiasis drug screening or SAR studies, this direct comparative data confirms that clonazepam cannot substitute for meclonazepam as a positive control or lead scaffold, as potency differs materially despite near-identical molecular structure.
- [1] Menezes CMS, Rivera G, Alves MA, et al. Synthesis, biological evaluation, and structure-activity relationship of clonazepam, meclonazepam, and 1,4-benzodiazepine compounds with schistosomicidal activity. Chem Biol Drug Des. 2012;79(6):943-949. View Source
